(4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding pyrrolidinone derivative using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the pyrrolidinone ring can produce a pyrrolidine derivative.
Scientific Research Applications
(4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with chiral receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
(4R,5S)-4-Ethyl-5-(methoxymethyl)pyrrolidin-2-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
(4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both an ethyl and a hydroxymethyl group. This combination of features can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(4R,5S)-4-ethyl-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-2-5-3-7(10)8-6(5)4-9/h5-6,9H,2-4H2,1H3,(H,8,10)/t5-,6-/m1/s1 |
InChI Key |
PMSMYMWVYTVOTC-PHDIDXHHSA-N |
Isomeric SMILES |
CC[C@@H]1CC(=O)N[C@@H]1CO |
Canonical SMILES |
CCC1CC(=O)NC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.